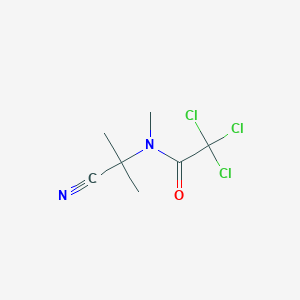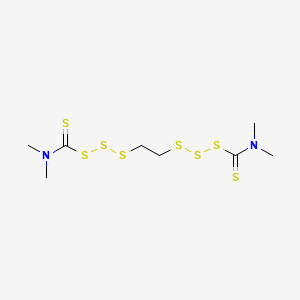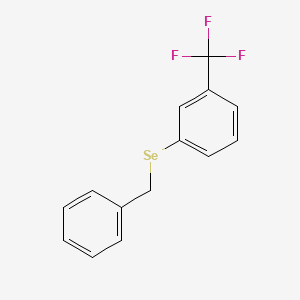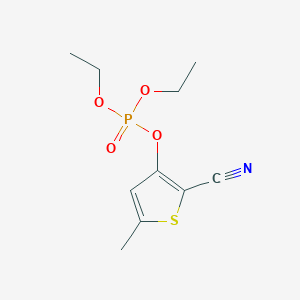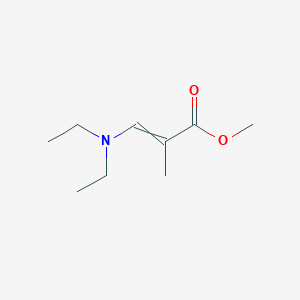
Methyl 3-(diethylamino)-2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(diethylamino)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylamino group attached to a methylprop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(diethylamino)-2-methylprop-2-enoate typically involves the esterification of 3-(diethylamino)-2-methylprop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
Methyl 3-(diethylamino)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-(diethylamino)-2-methylprop-2-enoic acid and methanol.
Reduction: 3-(diethylamino)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(diethylamino)-2-methylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(diethylamino)-2-methylprop-2-enoate involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with enzymes and receptors.
類似化合物との比較
Similar Compounds
- Methyl 3-(dimethylamino)-2-methylprop-2-enoate
- Ethyl 3-(diethylamino)-2-methylprop-2-enoate
- Methyl 3-(diethylamino)-2-ethylprop-2-enoate
Uniqueness
Methyl 3-(diethylamino)-2-methylprop-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions. Additionally, the methylprop-2-enoate moiety provides a versatile platform for further chemical modifications.
特性
CAS番号 |
61423-50-5 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
methyl 3-(diethylamino)-2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-10(6-2)7-8(3)9(11)12-4/h7H,5-6H2,1-4H3 |
InChIキー |
LDQCDYOCJQNJBH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C=C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



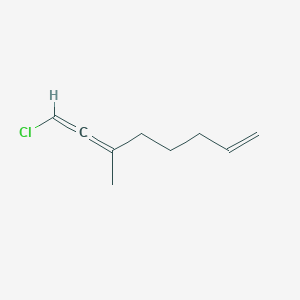

![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)
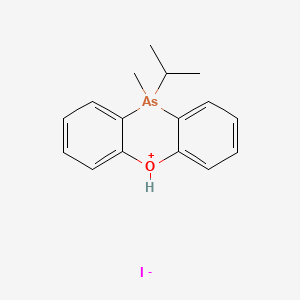
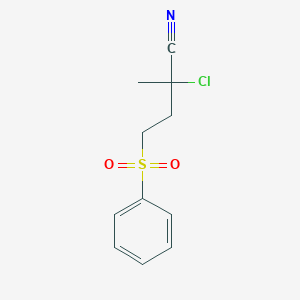

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
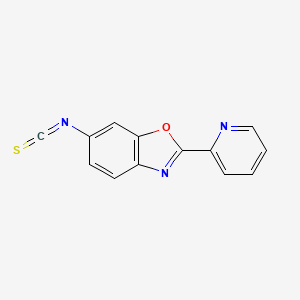
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
